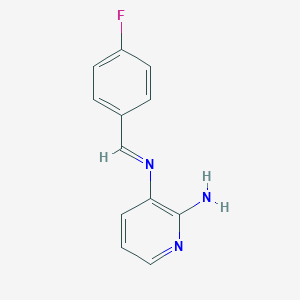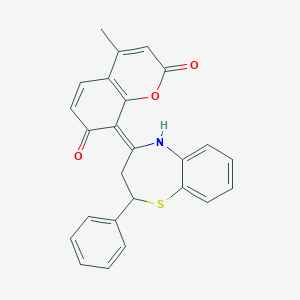![molecular formula C12H7ClN4OS B304757 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304757.png)
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as CTPI, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and agriculture.
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in the regulation of cellular signaling pathways. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound can be sensitive to light and air, which can affect its stability and purity.
Future Directions
There are several future directions for the study of 6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One potential area of research is the development of this compound-based therapeutics for the treatment of cancer and neurological disorders. Another area of research is the development of this compound-based organic semiconductors for use in electronic devices. Additionally, the use of this compound as a pesticide in agriculture warrants further investigation.
Conclusion:
In summary, this compound is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications in medicinal chemistry, material science, and agriculture. This compound exerts its biological activity by inhibiting various enzymes and signaling pathways and exhibits a range of biochemical and physiological effects. While this compound has some limitations for lab experiments, it is a promising candidate for the development of new therapeutic agents, organic semiconductors, and pesticides.
Synthesis Methods
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can be synthesized through a multistep reaction using 4-chlorobenzaldehyde, thiosemicarbazide, and ethyl acetoacetate as starting materials. The reaction involves the formation of a Schiff base followed by cyclization and oxidation to yield this compound. The synthesis of this compound has been optimized by various research groups to improve yield and purity.
Scientific Research Applications
6-(4-chlorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities. This compound has also been investigated as a potential therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use in the development of organic semiconductors and as a pesticide in agriculture.
properties
Molecular Formula |
C12H7ClN4OS |
|---|---|
Molecular Weight |
290.73 g/mol |
IUPAC Name |
(6E)-6-[(4-chlorophenyl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C12H7ClN4OS/c13-8-3-1-7(2-4-8)5-9-10(14)17-12(16-11(9)18)19-6-15-17/h1-6,14H/b9-5+,14-10? |
InChI Key |
QVUPYJBJSXLFPY-DKVUJQLHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=N)N3C(=NC2=O)SC=N3)Cl |
SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=N)N3C(=NC2=O)SC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)
![1,6-Bis(4-chlorophenyl)bis[1,2,4]triazolo[4,3-a:3',4'-c]quinoxaline](/img/structure/B304682.png)
![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)


![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)


![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
